

Physicochemical Profiling & Molecular Weight Determination

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Compound of Interest

Compound Name:	<i>Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate</i>
CAS No.:	898757-89-6
Cat. No.:	B1325975

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The molecular weight (MW) of a compound dictates its pharmacokinetic behavior in drug design and its phase-transition temperatures in materials science. **Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate** possesses the molecular formula C₁₉H₂₈O₄[2].

Causality of the Molecular Architecture: At a molecular weight of 320.42 g/mol, this compound sits comfortably within the optimal range for small-molecule drug intermediates, adhering strictly to Lipinski's Rule of Five (which prefers MW < 500 Da). The 320.42 Da mass is a composite of its distinct functional domains:

- Hexyloxy Tail (-O-C₆H₁₃): Contributes ~101 Da. This long aliphatic chain significantly increases the molecule's lipophilicity (LogP), enhancing membrane permeability and promoting molecular alignment in liquid crystal matrices.
- Phenyl Ring (-C₆H₄-): Contributes ~76 Da, providing structural rigidity and facilitating π - π stacking capabilities.

- Oxovalerate Core (-C(=O)-CH₂-CH₂-CH₂-C(=O)O-): Contributes ~114 Da. The 5-carbon chain acts as a flexible spacer, decoupled from the rigid aromatic core.
- Ethyl Ester (-CH₂CH₃): Contributes ~29 Da, serving as a stable protecting group that can be selectively hydrolyzed or amidated in downstream API synthesis.

Table 1: Quantitative Physicochemical Data

Property	Value
Chemical Name	Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate
CAS Registry Number	898757-89-6
Molecular Formula	C ₁₉ H ₂₈ O ₄
Molecular Weight	320.42 g/mol
Exact Monoisotopic Mass	320.198759 g/mol
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	4

(Data corroborated via Arctom Scientific[2] and EPA CompTox[3])

Synthetic Workflow: Friedel-Crafts Acylation

To synthesize a molecule with an exact mass of 320.1988 Da, we must employ a highly regioselective reaction. The standard protocol utilizes a Friedel-Crafts acylation.

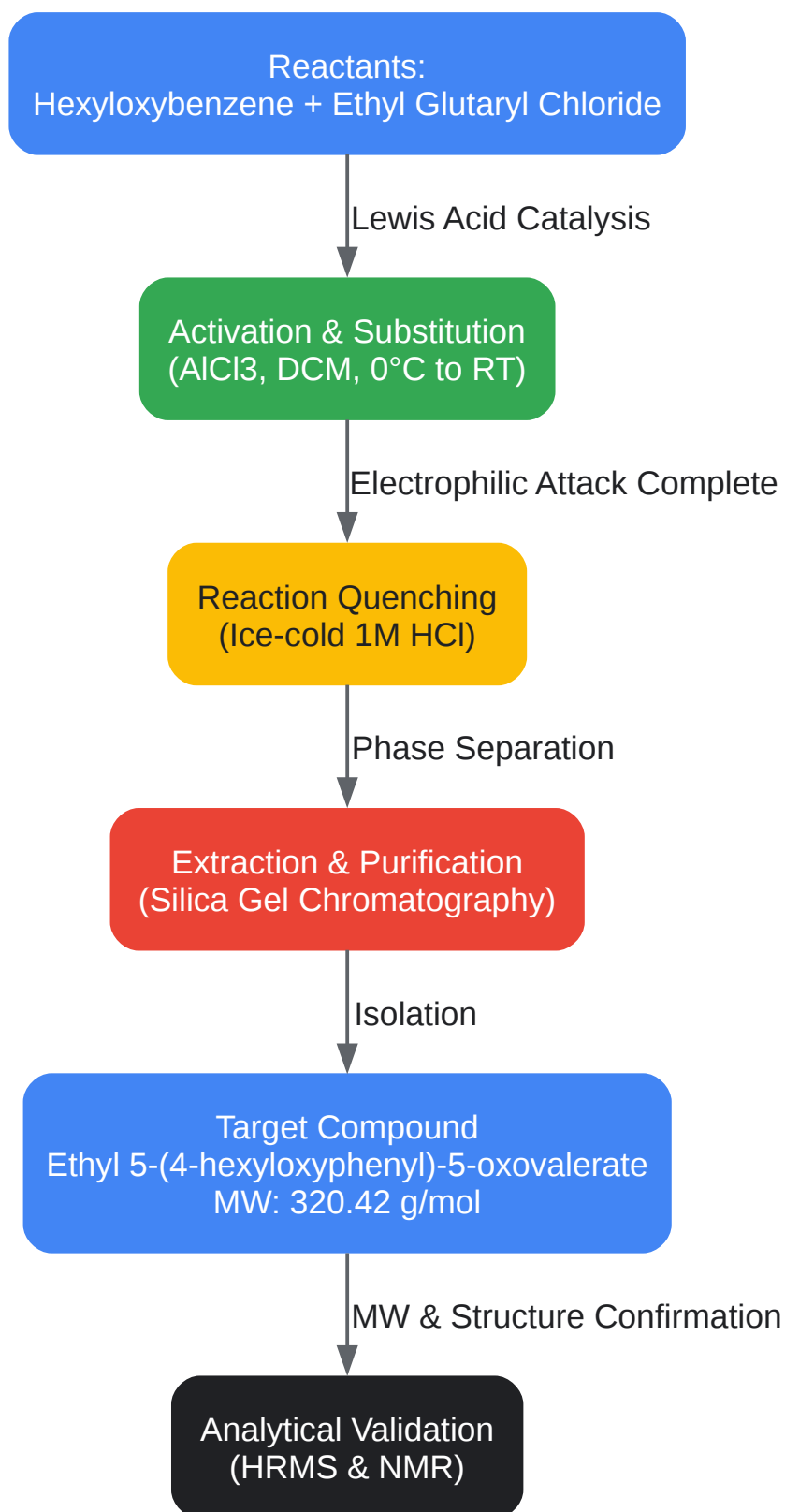
Causality in Reaction Design: We react hexyloxybenzene with ethyl 5-chloro-5-oxovalerate (ethyl glutaryl chloride). The hexyloxy group (-O-C₆H₁₃) is a strongly activating, ortho/para-directing group. Because the hexyl chain creates significant steric hindrance at the ortho positions, the electrophilic acylium ion attacks almost exclusively at the para position. This steric direction ensures high isomeric purity of the target 320.42 g/mol compound, preventing the formation of unwanted structural isomers.

Step-by-Step Methodology:

- **Acylium Ion Generation:** In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of ethyl 5-chloro-5-oxovalerate in anhydrous dichloromethane (DCM). Cool the system to 0 °C. Slowly add 1.2 equivalents of anhydrous Aluminum Chloride (AlCl₃).
 - **Causality:** AlCl₃ is a strong Lewis acid that strips the chloride from the acyl chloride, generating a highly reactive, resonance-stabilized acylium ion. The 0 °C temperature prevents premature degradation and polymerization of the intermediate.
- **Electrophilic Aromatic Substitution:** Add 1.0 equivalent of hexyloxybenzene dropwise over 30 minutes. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature (20-25 °C) and stir for 4 hours.
 - **Causality:** Gradual addition controls the exothermic nature of the reaction, preventing polyacylation and ensuring the reaction goes to completion.
- **Quenching and Phase Separation:** Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl.
 - **Causality:** The acidic ice quench safely decomposes the reactive aluminum complex and protonates the product, driving the organic compound entirely into the DCM phase.
- **Extraction:** Separate the organic layer. Wash sequentially with saturated NaHCO₃ (to neutralize residual acid) and brine (to remove water). Dry over anhydrous Na₂SO₄.
- **Purification:** Concentrate under reduced pressure and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient). This yields the pure **Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate**.

Workflow Visualization

Below is the logical progression of the synthesis and subsequent analytical validation required to confirm the 320.42 g/mol molecular weight.



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Synthetic and analytical workflow for **Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate**.

Analytical Validation (Self-Validating System)

To trust the synthesis, the protocol must be a self-validating system. We confirm the exact molecular weight and structure through orthogonal analytical techniques.

- High-Resolution Mass Spectrometry (HRMS - ESI+):
 - Expected Data: A dominant peak at m/z 321.2060 corresponding to the protonated molecular ion $[M+H]^+$. An adduct peak at m/z 343.1880 $[M+Na]^+$ will also be visible.
 - Causality: Electrospray Ionization (ESI) is a soft ionization technique that prevents the 320.42 Da molecule from fragmenting, allowing us to verify the exact monoisotopic mass of 320.1988 Da.
- Nuclear Magnetic Resonance (1H -NMR, 400 MHz, $CDCl_3$):
 - Expected Data: Two distinct triplets at ~ 0.90 ppm (terminal methyl of the hexyl chain) and ~ 1.25 ppm (methyl of the ethyl ester). A characteristic pair of doublets around 6.90 ppm and 7.95 ppm (integrating to 2H each).
 - Causality: The pair of doublets in the aromatic region mathematically proves the para-substitution pattern. If ortho-substitution had occurred, a complex multiplet would appear instead. The distinct chemical shifts of the two methyl groups confirm that both the lipophilic tail and the ester protecting group survived the Lewis acid conditions intact.

References

- Echemi. "Ethyl 4-(hexyloxy)- δ -oxobenzenepentanoate SDS, 898757-89-6".
- Arctom Scientific. "CAS NO. 898757-89-6 | **Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate**".
- U.S. Environmental Protection Agency (EPA). "Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate - Similar Compounds".

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Sources

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- [2. arctomsci.com \[arctomsci.com\]](#)
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